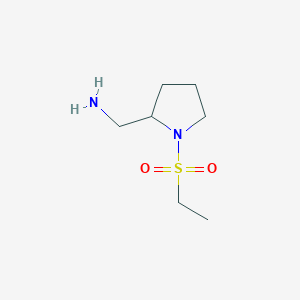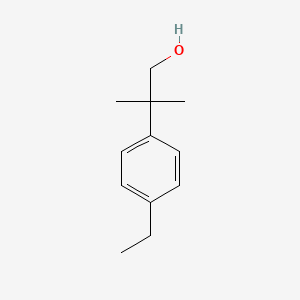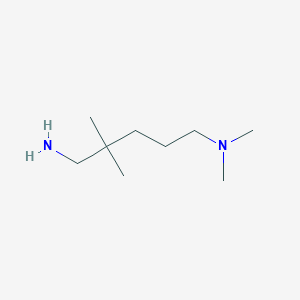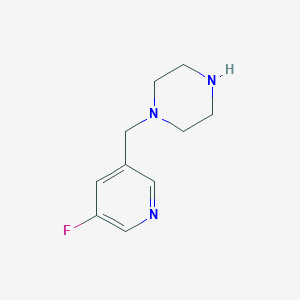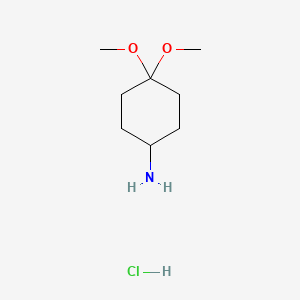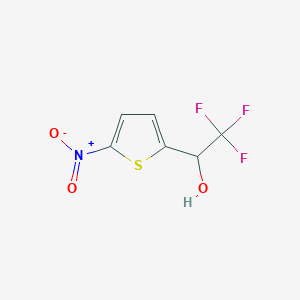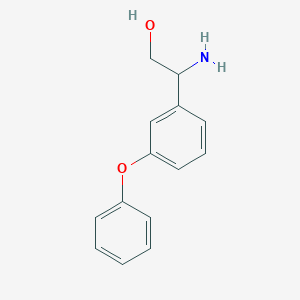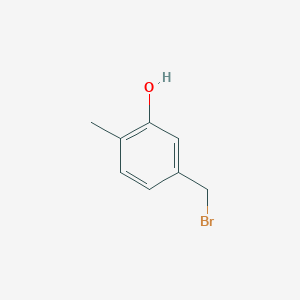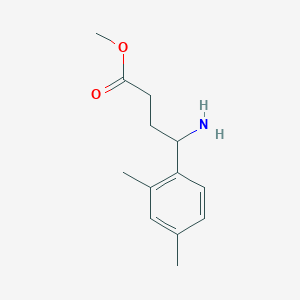![molecular formula C10H11NO2 B13606617 3-(Benzo[D][1,3]dioxol-5-YL)azetidine](/img/structure/B13606617.png)
3-(Benzo[D][1,3]dioxol-5-YL)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Benzo[D][1,3]dioxol-5-YL)azetidine is an organic compound featuring a benzo[d][1,3]dioxole moiety attached to an azetidine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The benzo[d][1,3]dioxole structure is known for its presence in various bioactive molecules, making it a valuable scaffold in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[D][1,3]dioxol-5-YL)azetidine typically involves the formation of the azetidine ring followed by the introduction of the benzo[d][1,3]dioxole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzo[d][1,3]dioxole-5-carbaldehyde with azetidine-2-carboxylic acid in the presence of a dehydrating agent can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as catalytic hydrogenation or palladium-catalyzed cross-coupling reactions. These methods ensure high yield and purity, making the compound suitable for large-scale applications .
化学反応の分析
Types of Reactions
3-(Benzo[D][1,3]dioxol-5-YL)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[d][1,3]dioxole-5-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized azetidine derivatives .
科学的研究の応用
3-(Benzo[D][1,3]dioxol-5-YL)azetidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Benzo[D][1,3]dioxol-5-YL)azetidine involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
類似化合物との比較
Similar Compounds
- 3-(Benzo[D][1,3]dioxol-5-YL)pyrrolidine
- 3-(Benzo[D][1,3]dioxol-5-YL)piperidine
- 3-(Benzo[D][1,3]dioxol-5-YL)morpholine
Uniqueness
3-(Benzo[D][1,3]dioxol-5-YL)azetidine is unique due to its azetidine ring, which imparts distinct chemical and biological properties compared to similar compounds with different ring structures. The azetidine ring’s strain and reactivity make it a valuable scaffold for designing novel bioactive molecules .
特性
分子式 |
C10H11NO2 |
|---|---|
分子量 |
177.20 g/mol |
IUPAC名 |
3-(1,3-benzodioxol-5-yl)azetidine |
InChI |
InChI=1S/C10H11NO2/c1-2-9-10(13-6-12-9)3-7(1)8-4-11-5-8/h1-3,8,11H,4-6H2 |
InChIキー |
VVTQVYAKDYTTQG-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)C2=CC3=C(C=C2)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




